tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
- δ 1.47 (s, 9H) : tert-butyl group protons.
- δ 3.55–3.75 (m, 8H) : Piperazine ring methylene protons.
- δ 6.55–7.78 (m, 6H) : Aromatic protons from indole and benzoate.
- δ 8.21 (dd, J = 9.5, 2.7 Hz, 1H) and δ 9.03 (d, J = 2.7 Hz, 1H) : Indole NH and adjacent aromatic protons.
- δ 164.2 ppm : Ester carbonyl (C=O).
- δ 154.7–105.0 ppm : Aromatic carbons.
- δ 79.8 ppm : Quaternary carbon of the tert-butyl group.
Infrared (IR) Spectroscopy and Functional Group Analysis
- 1705 : Ester C=O stretch.
- 1600–1450 : Aromatic C=C stretching.
- 1240 : C-O ester asymmetric stretch.
- 3400 : N-H stretch (indole).
Mass Spectrometric (MS) Fragmentation Patterns
- Base peak at m/z 391.5 : Molecular ion [M]⁺.
- m/z 334.5 : Loss of tert-butyl group ([M – C₄H₉]⁺).
- m/z 279.1 : Cleavage of the piperazine-indole bond.
X-ray Crystallography and Three-Dimensional Conformational Analysis
While no direct crystallographic data exists for this compound, analogous piperazine-benzoate structures reveal:
- Piperazine ring : Adopts a chair conformation.
- Indole moiety : Planar arrangement with π-π stacking potential.
- Ester group : Orthogonal to the benzene ring to minimize steric hindrance.
Computational Chemistry Approaches
Properties
IUPAC Name |
tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-24(2,3)29-23(28)19-9-7-18(8-10-19)17-26-13-15-27(16-14-26)22-6-4-5-21-20(22)11-12-25-21/h4-12,25H,13-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPYSZULKPMZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653004 | |
| Record name | tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-12-6 | |
| Record name | tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronic Ester-Mediated Suzuki-Miyaura Coupling
A high-yielding route employs a Suzuki-Miyaura cross-coupling between methyl 4-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate. Under microwave-assisted conditions (150°C, 2 h) in ethanol, this reaction achieves 99% yield of the intermediate tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate . Subsequent nucleophilic substitution with 4-(1H-indol-4-yl)piperazine in dimethylformamide (DMF) at 80°C for 12 h introduces the indole-piperazine moiety, yielding the target compound after purification via flash chromatography .
Key Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: Ethanol/water (3:1)
Reductive Amination for Piperazine-Indole Linkage
An alternative approach involves reductive amination between 4-(1H-indol-4-yl)piperazine and 4-formylbenzoic acid tert-butyl ester. The aldehyde intermediate is generated via oxidation of 4-(hydroxymethyl)benzoate using MnO₂, followed by condensation with piperazine in methanol under reflux. Sodium cyanoborohydride (NaBH₃CN) facilitates imine reduction, achieving 78% yield after recrystallization from ethyl acetate .
Optimization Notes :
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pH control (5–6) is critical to suppress over-reduction.
-
Steric hindrance from the tert-butyl group necessitates prolonged reaction times (24–48 h) .
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction effectively constructs the methylene bridge between the benzoate and piperazine. tert-Butyl 4-(hydroxymethyl)benzoate is reacted with 4-(1H-indol-4-yl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature. This method affords a 65% yield with high regioselectivity, avoiding N-alkylation side products .
Advantages :
-
Mild conditions preserve acid-sensitive indole and tert-butyl groups.
Solid-Phase Synthesis for Scalable Production
A resin-bound strategy utilizes Wang resin functionalized with 4-bromobenzoic acid. After tert-butyl esterification with Boc₂O, the bromide is displaced by 4-(1H-indol-4-yl)piperazine in DMF at 100°C for 6 h. Cleavage from the resin using trifluoroacetic acid (TFA) yields the product in 85% purity (isolated yield: 70%) .
Purification Challenges :
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Residual piperazine requires iterative washes with dilute HCl.
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Final purification via reverse-phase HPLC ensures >95% purity .
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for confirming structure. Key spectral data include:
-
¹H NMR (CDCl₃) : δ 1.41 (s, 9H, tert-butyl), 3.76 (s, 4H, piperazine-CH₂), 6.05 (d, J = 2.0 Hz, 1H, indole-H) .
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HRMS : [M+H]⁺ calculated for C₂₄H₂₉N₃O₂: 391.2256; observed: 391.2258 .
X-ray crystallography of analogous piperazine-indole derivatives confirms the planar orientation of the indole ring relative to the piperazine core (dihedral angle: 33.4°) .
Industrial-Scale Considerations
For kilogram-scale production, the Suzuki-Miyaura method is favored due to its reproducibility and low catalyst loading (0.1 mol% Pd). Continuous flow systems reduce reaction times to 30 minutes, enhancing throughput . Solvent recovery systems (e.g., ethanol distillation) align with green chemistry principles.
Chemical Reactions Analysis
- CAY10491 likely undergoes various reactions typical of organic compounds, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformations.
- Major products formed during these reactions would vary based on the synthetic context.
Scientific Research Applications
- CAY10491’s applications span several fields:
Medicine: It may serve as a precursor for drug development.
Chemistry: Researchers use it as a building block for more complex molecules.
Biology: It could be relevant in studies related to cellular processes.
Industry: Its role in pharmaceutical synthesis is crucial .
Mechanism of Action
- Unfortunately, the exact mechanism by which CAY10491 exerts its effects remains undisclosed.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazine-linked benzoate esters. Below is a detailed comparison with structurally and functionally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Indole Positional Isomerism : The indole substitution at position 4 in the target compound distinguishes it from analogs like 3 (), which feature indol-3-yl. Positional isomerism can significantly alter receptor binding; indol-4-yl derivatives are less common but may target niche biological pathways .
Ester Group Impact : The tert-butyl ester in the target compound enhances lipophilicity compared to methyl or ethyl esters (e.g., C1–C7 in ). This could improve membrane permeability but may reduce metabolic stability .
Synthetic Complexity : Compounds like C1–C7 () are synthesized via straightforward crystallization, while the target compound’s indole-piperazine linkage likely requires multi-step reactions, as seen in ’s indolylpropyl derivatives .
Biological Relevance: The indole-piperazine motif is prevalent in kinase inhibitors and antipsychotic agents.
Research Implications and Limitations
- Synthetic Challenges : Discontinuation of commercial supplies () underscores the need for independent synthesis protocols, which may borrow strategies from or 5.
- Structural Optimization : Comparative studies with methyl/ethyl esters () could guide lead optimization to balance lipophilicity and metabolic stability.
Biological Activity
Tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate is a synthetic compound with a complex structure featuring a tert-butyl ester group, a benzoate moiety, and a piperazine ring substituted with an indole. Its molecular formula is with a molecular weight of approximately 391.5 g/mol. This compound has garnered attention in pharmacological research due to its potential effects on neurotransmitter systems and various therapeutic applications.
Chemical Structure
The structural components of this compound suggest significant biological activity. The indole and piperazine groups are often associated with neuropharmacological properties, making this compound a candidate for further investigation in medicinal chemistry.
Biological Activity
Research indicates that the biological activity of this compound may include:
- Neuropharmacological Effects : Due to its structural similarity to other compounds that interact with neurotransmitter receptors, it may exhibit antidepressant or anxiolytic properties.
- Receptor Binding Affinity : Preliminary studies suggest that it may have binding affinity for serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(piperidin-1-yl)benzoate | Piperidine instead of piperazine | Antidepressant effects |
| Tert-butyl 3-(indolyl)methylbenzoate | Indole substitution at different position | Potential anti-cancer activity |
| Tert-butyl 2-(pyrrolidinyl)benzoate | Pyrrolidine ring instead of piperazine | Neuroprotective effects |
The mechanisms through which this compound exerts its effects are not fully elucidated. However, compounds containing similar structures often influence:
- Neurotransmitter Systems : By modulating serotonin and dopamine pathways, the compound may contribute to mood enhancement and cognitive improvements.
- Anti-inflammatory Pathways : Some derivatives have shown potential anti-inflammatory activity, which could be relevant in neurodegenerative diseases .
In Vitro Studies
In vitro experiments have indicated that related compounds can protect astrocytes from amyloid-beta-induced cell death by reducing inflammatory cytokines such as TNF-alpha. This suggests potential therapeutic applications in neurodegenerative conditions .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains to be thoroughly studied. However, its structural characteristics suggest it may have favorable absorption and distribution properties across biological membranes.
Table 2: Pharmacokinetic Properties (Hypothetical)
| Property | Value |
|---|---|
| Lipophilicity | Moderate |
| Blood-Brain Barrier Penetration | Yes |
| CYP450 Interaction | Inhibitor (CYP1A2, CYP2D6) |
Q & A
Q. Key Considerations :
- Solvent polarity impacts reaction efficiency.
- Catalyst loading (e.g., DMAP at 0.1–0.3 eq) minimizes side reactions .
How is the structural characterization of this compound validated in academic research?
Basic Research Question
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR confirm the presence of the indole, piperazine, and tert-butyl ester moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions, as seen in related piperazine derivatives .
Q. Mechanistic Insights :
- Hydrogen bonding between the piperazine nitrogen and receptor residues (e.g., Asp116 in 5-HT) .
- Hydrophobic interactions from the tert-butyl group enhance binding affinity .
How can researchers optimize synthesis yield when scaling up production for in vivo studies?
Advanced Research Question
Critical factors include:
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Predicts binding poses using crystal structures (e.g., PDB ID: 6WGT for 5-HT) .
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the indole ring) with activity .
Key Finding : The tert-butyl group’s steric bulk reduces off-target interactions with monoamine oxidases .
What are the stability challenges for this compound under physiological conditions, and how are they addressed?
Advanced Research Question
Q. Stability Data :
| Condition | Half-Life (25°C) |
|---|---|
| pH 7.4 (PBS) | 48 hours |
| pH 5.0 (lysosomal) | 12 hours |
How does structural modification of the piperazine or indole moieties impact bioactivity?
Advanced Research Question
- Piperazine Modifications :
- N-Methylation reduces polarity, enhancing blood-brain barrier penetration .
- Substituents at C4 (e.g., fluorine) improve selectivity for 5-HT over 5-HT .
- Indole Modifications :
- 5-Methoxy substitution increases serotonin receptor affinity by 3-fold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
